molecular formula C2H9ClN2 B13446286 1,1-Dimethylhydrazine-d8 dcl

1,1-Dimethylhydrazine-d8 dcl

Cat. No.: B13446286
M. Wt: 105.61 g/mol
InChI Key: VFQADAFGYKTPSH-RAJXCQGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylhydrazine-d8 dcl is a deuterated form of 1,1-Dimethylhydrazine, a compound widely used in various scientific and industrial applications. The deuterium labeling (d8) makes it particularly useful in research involving isotopic labeling and tracing. This compound is known for its high chemical purity and stability, making it a valuable tool in analytical and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylhydrazine-d8 dcl can be synthesized through the reaction of deuterated dimethylamine with deuterated chloramine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:

    Preparation of Deuterated Dimethylamine: Deuterated dimethylamine is synthesized by reacting deuterated methanol with ammonia in the presence of a catalyst.

    Reaction with Deuterated Chloramine: The deuterated dimethylamine is then reacted with deuterated chloramine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and isotopic labeling of the final product. The use of advanced reactors and purification techniques is essential to achieve the desired chemical purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylhydrazine-d8 dcl undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form nitrogen-containing compounds.

    Reduction: Can be reduced to form simpler hydrazine derivatives.

    Substitution: Participates in nucleophilic substitution reactions, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, fuming nitric acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Nitrosodimethylamine, formaldehyde dimethylhydrazone.

    Reduction: Methylhydrazine, hydrazine.

    Substitution: Various alkyl and acyl derivatives.

Scientific Research Applications

1,1-Dimethylhydrazine-d8 dcl is used in a wide range of scientific research applications:

    Chemistry: Used as a reagent in synthetic chemistry for the preparation of deuterated compounds.

    Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of stable isotope-labeled standards for analytical chemistry.

Mechanism of Action

The mechanism of action of 1,1-Dimethylhydrazine-d8 dcl involves its interaction with various molecular targets and pathways:

    Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species, leading to cellular damage.

    DNA Damage: It can cause DNA damage through the formation of reactive intermediates, leading to mutations and cell death.

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylhydrazine: The non-deuterated form, widely used as a rocket propellant.

    Methylhydrazine: A simpler hydrazine derivative with similar chemical properties.

    Hydrazine: The parent compound, used in various industrial applications.

Uniqueness

1,1-Dimethylhydrazine-d8 dcl is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in isotopic studies, making it a valuable tool in scientific research.

Biological Activity

1,1-Dimethylhydrazine-d8 dcl is a deuterated derivative of 1,1-dimethylhydrazine (DMH), a compound known for its biological activity, particularly in the context of carcinogenicity and immunomodulation. This article reviews the biological effects of DMH and its isotopically labeled counterpart, focusing on its mechanisms of action, mutagenicity, carcinogenic potential, and immunological effects.

1,1-Dimethylhydrazine is metabolized in the liver to various reactive metabolites that can interact with DNA and proteins. The primary metabolic pathway involves cytochrome P450 enzymes, leading to the formation of formaldehyde and other reactive species capable of causing cellular damage.

Metabolic Pathways

  • Cytochrome P450-mediated reactions : DMH is activated in liver microsomes requiring NADPH and oxygen, resulting in the formation of reactive metabolites that bind covalently to nucleic acids .
  • Non-enzymatic reactions : In cytosolic fractions, DMH undergoes non-enzymatic transformations that also result in nucleic acid binding .

Mutagenicity and Carcinogenicity

Extensive studies have demonstrated the mutagenic properties of DMH across various biological systems:

Test System Effect Reference
Chinese hamster lung V79 cellsInduced gene mutations
Mouse lymphoma L5178Y cellsInduced gene mutations
Chinese hamster ovary cellsChromosomal aberrations
Mouse hepatocytesUnscheduled DNA synthesis
Drosophila melanogasterInduced somatic mutations

In vivo studies have confirmed DMH's carcinogenic potential. For instance, administration of DMH in mice has resulted in tumors at various sites including the colon, rectum, and lungs . Additionally, studies involving hamsters have shown a significant incidence of peripheral nerve sheath tumors following exposure .

Immunological Effects

DMH exhibits notable immunomodulatory effects. Research indicates that it can enhance certain immune responses while inhibiting others:

  • Immunoenhancement : In BALB/c mice treated with DMH alongside Corynebacterium parvum, there was a significant increase in lymphoblastogenic responses compared to controls .
  • Inhibition of DNA synthesis : In murine splenocytes, DMH at concentrations between 10–50 µg/mL inhibited concanavalin A-stimulated DNA synthesis, suggesting a dual role in modulating immune responses .

Case Study 1: Carcinogenicity in Mice

A study administered varying doses of DMH to C57BL/6 mice over seven days. Results indicated a dose-dependent increase in mixed lymphocyte response (MLR), suggesting that DMH may target B cells or macrophages as part of its immunoenhancing effect .

Case Study 2: Teratogenic Effects

Keller et al. (1984) investigated the effects of DMH on pregnant Fischer 344 rats. High doses (60 mg/kg) resulted in reduced maternal weight gain and fetal weights along with increased malformations such as anophthalmia and hydronephrosis .

Properties

Molecular Formula

C2H9ClN2

Molecular Weight

105.61 g/mol

IUPAC Name

(2H)chlorane;1,1-dideuterio-2,2-bis(trideuteriomethyl)hydrazine

InChI

InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3

InChI Key

VFQADAFGYKTPSH-RAJXCQGESA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl

Canonical SMILES

CN(C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.